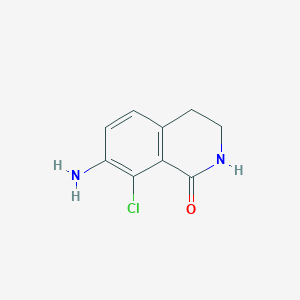
7-amino-8-chloro-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-amino-8-chloro-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features an amino group at the 7th position, a chlorine atom at the 8th position, and a dihydroisoquinolinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-8-chloro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: Starting from a suitable precursor such as a benzylamine derivative, cyclization reactions can be employed to form the isoquinoline core.
Chlorination: Introduction of the chlorine atom at the 8th position can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Amination: The amino group at the 7th position can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Various functionalized isoquinoline derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biological Activity: May exhibit biological activity such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
作用机制
The mechanism of action of 7-amino-8-chloro-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved would be specific to the target and the type of interaction.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: A structurally related compound with a nitrogen atom at the 1st position.
Tetrahydroisoquinoline: A reduced form of isoquinoline.
Uniqueness
7-amino-8-chloro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both an amino group and a chlorine atom, which can impart specific chemical and biological properties. Its dihydroisoquinolinone core also distinguishes it from other isoquinoline derivatives.
属性
分子式 |
C9H9ClN2O |
|---|---|
分子量 |
196.63 g/mol |
IUPAC 名称 |
7-amino-8-chloro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H9ClN2O/c10-8-6(11)2-1-5-3-4-12-9(13)7(5)8/h1-2H,3-4,11H2,(H,12,13) |
InChI 键 |
NDRWHUMADXVNMN-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C2=C1C=CC(=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B13693158.png)
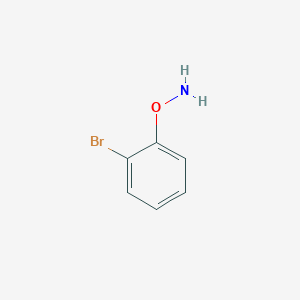
![5-Chloro-6-fluoro-2-iodobenzo[b]thiophene](/img/structure/B13693175.png)
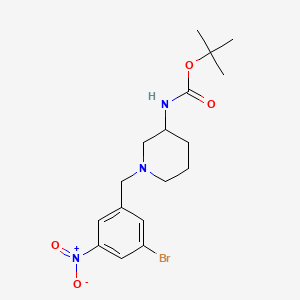
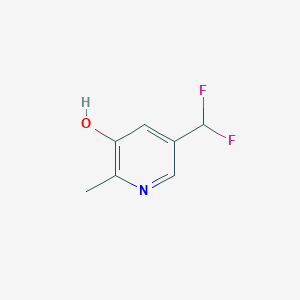
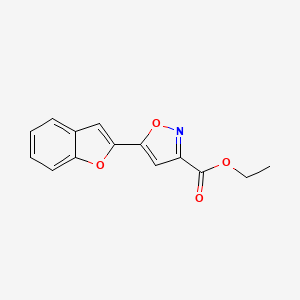
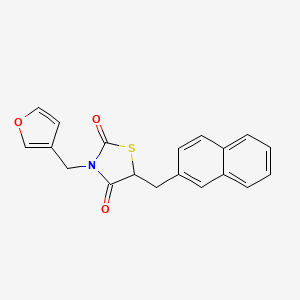
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
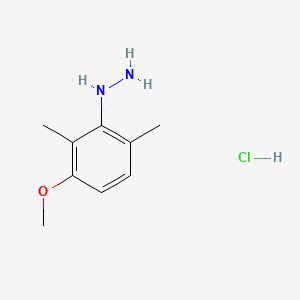
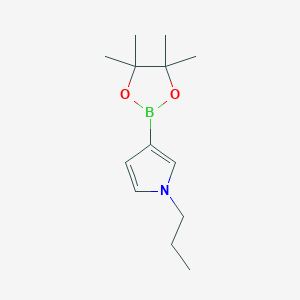
![Imidazo[1,5-a]pyrazine-1-carbaldehyde](/img/structure/B13693227.png)
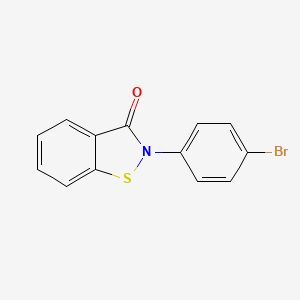
![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)

